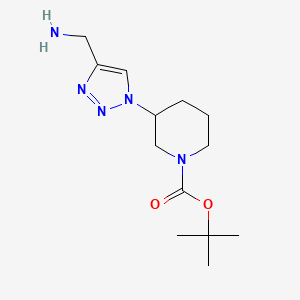

tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

Description

Chemical Structure and Properties The compound tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS: 1229516-72-6) is a piperidine derivative featuring a 1,2,3-triazole ring substituted with an aminomethyl group at the 4-position of the triazole and a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen. Its molecular formula is C₁₃H₂₃N₅O₂, with a molecular weight of 281.35 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic processes.

For example:

- Azide intermediates (e.g., tert-butyl 4-azidopiperidine-1-carboxylate) react with propargylamine derivatives to form triazole-linked products .

- Purification is typically achieved via column chromatography, and structural confirmation relies on ¹H NMR, ¹³C NMR, IR, and HRMS .

Applications This compound serves as a key intermediate in medicinal chemistry, particularly for targeting kinases or bromodomains. The aminomethyl group enables further functionalization (e.g., conjugation with carboxylic acids or sulfonamides), while the Boc group allows selective deprotection under acidic conditions .

Properties

IUPAC Name |

tert-butyl 3-[4-(aminomethyl)triazol-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)17-6-4-5-11(9-17)18-8-10(7-14)15-16-18/h8,11H,4-7,9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFGRRVZZXIYBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a modular approach:

Step 1: Preparation of the Piperidine Precursor with Boc Protection

The piperidine ring is first protected at the nitrogen with a tert-butyl carbamate (Boc) group to improve solubility and facilitate purification. This is commonly achieved by reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at low temperature (0 °C) followed by stirring at room temperature for extended periods (e.g., 18 h).Step 2: Introduction of the Azide or Aminomethyl Group

The aminomethyl group on the triazole ring is introduced through nucleophilic substitution or reduction of azide precursors. For example, 2-bromoethylamine hydrobromide can be converted to Boc-protected bromoethylamine, which serves as a precursor for azide formation.Step 3: Formation of the 1,2,3-Triazole Ring via Click Chemistry

The key step involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction that efficiently forms the 1,2,3-triazole ring. This is performed by reacting a piperidine derivative bearing an alkyne group (e.g., tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate) with an azide compound in the presence of a copper(I) catalyst (e.g., CuI) and a base such as DIPEA (N,N-diisopropylethylamine) in DMF at low temperature (0 °C) for a short time (~5 min), yielding high purity products with yields around 90–97%.Step 4: Deprotection and Purification

The Boc protecting group can be removed under acidic conditions (e.g., treatment with 6M HCl under reflux) to yield the free amine if desired. Purification is typically achieved by standard chromatographic techniques.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc Protection of Piperidine | Boc2O (1 equiv), triethylamine (1.5 equiv), CH2Cl2, 0 °C to rt, 18 h | Quantitative | Anhydrous conditions under nitrogen atmosphere; colorless reaction mixture |

| 2 | Formation of Azide or Aminomethyl | Substitution on bromoethylamine derivatives; reduction of azides if needed | Variable | Azide intermediates prepared for click reaction |

| 3 | CuAAC Click Reaction | Piperidine alkyne derivative + azide (1 equiv), CuI (10 mol%), DIPEA (1.5 equiv), DMF, 0 °C, 5 min | 90–97 | One-pot, rapid reaction with high purity products |

| 4 | Boc Deprotection | 6M HCl, reflux | High | Acidic deprotection to yield free amine; purification by column chromatography |

Synthetic Route Example

An illustrative synthetic sequence is described as follows:

Synthesis of tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate : Starting from piperidine, the nitrogen is Boc-protected, and the 4-position is functionalized with a propioloyl group.

Click Reaction with Azides : The propioloyl-substituted piperidine is reacted with various alkyl or aryl azides under CuAAC conditions to form the 1,2,3-triazole ring linked to the piperidine.

Isolation and Purification : The crude product is precipitated by quenching with cold water, filtered, dried, and washed with anhydrous ether to afford the tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate derivatives in high purity (>95%).

Optional Deprotection : The Boc group can be removed if the free amine is required for further functionalization or biological testing.

Alternative Synthetic Approaches

From Glutamic Acid Derivatives : Alternative methods involve multi-step synthesis starting from glutamic acid, involving reduction, halogenation, cyanide substitution, and annulation with sulfur monochloride, followed by deprotection to yield triazole-piperidine derivatives. However, these routes tend to have lower overall yields (~8% over four steps) and are more complex.

One-Pot Synthesis : Recent advances demonstrate one-pot click chemistry approaches that significantly reduce reaction times (to ~5 min) and improve yields (up to 98%), making them attractive for rapid synthesis and scale-up.

Research Findings and Optimization Notes

Reaction Atmosphere and Solvents : Reactions are typically performed under inert atmosphere (nitrogen) with anhydrous solvents to prevent side reactions and degradation.

Catalysts and Bases : Copper(I) iodide is the preferred catalyst for the click reaction, with DIPEA or triethylamine serving as bases to neutralize acid byproducts and facilitate the reaction.

Temperature Control : Low temperatures (0 °C) during the click reaction help control reaction rates and improve selectivity, while deprotection steps require elevated temperatures (reflux) for completion.

Purification Techniques : Standard chromatographic methods (silica gel column chromatography) are effective for separating regioisomers and purifying the final product.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Boc Protection | Boc2O, NEt3, CH2Cl2, 0 °C to rt, 18 h | Quantitative yield, colorless mixture |

| Azide Formation | Substitution on bromoethylamine derivatives | Intermediate for click reaction |

| Click Reaction | CuI (10 mol%), DIPEA (1.5 eq), DMF, 0 °C, 5 min | Rapid, high yield (90–97%), high purity |

| Deprotection | 6M HCl, reflux | Removes Boc, yields free amine |

| Purification | Column chromatography | Separation of regioisomers and impurities |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring, often using hydrogenation catalysts.

Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is used as a building block for more complex molecules.

Biology and Medicine: Its triazole moiety is known for its bioisosteric properties, which can mimic the structure of natural substrates in biological systems .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with enzymes or receptors, modulating their activity. The aminomethyl group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related piperidine-triazole derivatives and their distinguishing features:

Key Comparisons

Positional Isomerism The 3-position isomer (target compound) vs. 4-position isomer (): The piperidine substitution position affects steric hindrance and binding affinity in biological targets. For example, 4-substituted derivatives are more common in kinase inhibitors due to optimal spatial alignment .

Functional Group Variations Aminomethyl (target) vs. Hydroxymethyl (): The aminomethyl group enables covalent conjugation (e.g., amide bond formation), whereas hydroxymethyl derivatives are often used for esterification or ether linkages . Pyrimidinyl substituents (): These enhance π-π stacking interactions in enzyme active sites, improving potency compared to simpler alkyl/aryl groups .

Synthetic Complexity The target compound’s synthesis is likely simpler (CuAAC, 1-2 steps) compared to derivatives requiring Sonogashira coupling () or multi-step oxidations (). However, yields for CuAAC are generally higher (>80%) .

Spectroscopic Data ¹H NMR: The aminomethyl group in the target compound shows a characteristic triplet near δ 3.5 ppm (CH₂NH₂), absent in silyl-protected or aryl-substituted analogs . HRMS: Molecular ion peaks for Boc-protected derivatives typically appear at [M+H]⁺ ≈ 282 m/z (target) vs. 533 m/z (silyl-pyrimidinyl analog) .

Biological Activity

The compound tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a synthetic molecule notable for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The compound’s structure, which combines a piperidine ring with a triazole moiety, suggests significant interactions with biological targets, making it an interesting subject for research.

Molecular Characteristics

- Molecular Formula: C₁₄H₂₅N₅O₂

- Molecular Weight: 295.38 g/mol

- CAS Number: 2098110-32-6

The structure of the compound features a tert-butyl group attached to a piperidine ring that is further substituted with a triazole derivative containing an aminomethyl group. This unique combination enhances its potential biological activity by allowing for various interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that triazole derivatives often exhibit:

- Antimicrobial Activity: Triazoles are known for their antifungal properties and have been studied for their antibacterial effects as well.

- Anticancer Properties: Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation by modulating key signaling pathways.

- Neurological Effects: The potential to act as GABA receptor antagonists may indicate applications in treating neurological disorders.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various triazole derivatives found that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Research on related compounds has demonstrated promising anticancer activity. For instance, a study involving piperidine derivatives indicated that they could inhibit the growth of cancer cells by inducing apoptosis through the activation of caspase pathways. The presence of the triazole moiety enhances this effect by facilitating interactions with target proteins involved in cell survival.

Neurological Studies

In neurological research, similar compounds have shown potential as modulators of neurotransmitter systems. For example, studies indicate that triazole derivatives can influence GABAergic signaling, potentially offering therapeutic benefits in conditions such as epilepsy and anxiety disorders.

Comparative Analysis of Related Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Piperidine instead of azetidine | Anticancer properties |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Lacks triazole moiety | Antibacterial activity |

| Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | Different substituents on azetidine | Potentially antiviral |

This table illustrates how structural variations impact the biological activities of related compounds. The unique combination of the piperidine ring and triazole moiety in this compound may confer distinct pharmacological properties not present in its analogs.

Q & A

How can researchers optimize the yield of tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate using CuAAC click chemistry?

Methodological Answer:

Optimization of CuAAC (copper-catalyzed azide-alkyne cycloaddition) for this compound involves:

- Catalyst Selection : Use Cu(I) sources (e.g., CuSO₄·5H₂O with sodium ascorbate) to enhance regioselectivity for 1,4-triazole formation .

- Solvent Choice : Polar aprotic solvents like THF or DMF improve reaction efficiency. shows THF yields 77% product with minimal byproducts .

- Temperature Control : Reactions at 60–75°C for 3.5–18 hours balance speed and selectivity .

- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) effectively isolates the product .

What spectroscopic techniques are most effective for confirming the regioselectivity of the triazole ring in this compound?

Methodological Answer:

- ¹H NMR : The triazole proton (H-1,2,3) exhibits distinct splitting patterns. For 1,4-regioisomers, the triazole proton appears as a singlet at δ ~7.5–8.0 ppm, while 1,5-regioisomers show coupling .

- HRMS : Exact mass analysis confirms molecular formula (C₁₃H₂₂N₆O₂) and excludes regioisomeric impurities .

- IR Spectroscopy : Stretching frequencies for triazole C=N (~1600 cm⁻¹) and tert-butyl C-O (~1700 cm⁻¹) validate structural motifs .

How can SHELX programs be applied to determine the crystal structure of this compound, and what challenges might arise?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction. SHELXD (for phase determination) and SHELXL (for refinement) are critical .

- Challenges :

- Validation : Check R-factors (<5%) and electron density maps for unmodeled features .

What precautions are necessary when handling air-sensitive intermediates during the synthesis of this compound?

Methodological Answer:

- Inert Atmosphere : Use Schlenk lines or gloveboxes for azide intermediates, which are shock-sensitive .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Respiratory protection is advised if dust forms .

- Storage : Store intermediates under argon at –20°C to prevent decomposition .

How should researchers address discrepancies observed in NMR spectra between theoretical predictions and experimental data?

Methodological Answer:

- Isomer Identification : Compare experimental ¹H NMR with computational predictions (e.g., DFT calculations). For example, 1,4-triazole protons differ from 1,5-isomers in splitting .

- Solvent Effects : Deuterochloroform vs. DMSO-d₆ can shift peaks; re-run spectra in matching solvents .

- Dynamic Effects : Rotamers of the piperidine ring may cause peak broadening; variable-temperature NMR resolves this .

What considerations are crucial when designing in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

- Target Selection : The aminomethyl group may interact with amine-binding pockets (e.g., kinases or GPCRs). Use docking studies to prioritize targets .

- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .

- Stability Assays : Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C) .

Which chromatographic techniques are optimal for purifying this compound, especially when dealing with polar byproducts?

Methodological Answer:

- Normal-Phase Chromatography : Use silica gel with gradients of CH₂Cl₂/MeOH (95:5 to 85:15) to separate polar byproducts .

- Reverse-Phase HPLC : For high-purity demands, employ C18 columns with acetonitrile/water (0.1% TFA) gradients .

- TLC Monitoring : Spot aliquots on silica plates (CH₂Cl₂:MeOH 9:1) to track elution .

What methodologies are recommended for assessing the hydrolytic stability of the tert-butyl carbamate protecting group?

Methodological Answer:

- pH Profiling : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via ¹H NMR loss of tert-butyl singlet (δ ~1.4 ppm) .

- Kinetic Studies : Use LC-MS to quantify hydrolysis products (e.g., piperidine-3-triazole derivatives) over time .

- Accelerated Conditions : High-temperature (60°C) or enzymatic (esterase) treatments predict long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.